Cas no 2034600-05-8 (N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-carboxamide)

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-carboxamide is a synthetic organic compound featuring a benzofuran core linked to a chlorothiophene carboxamide moiety via a hydroxypropyl spacer. This structure imparts unique physicochemical properties, making it a promising candidate for pharmaceutical and agrochemical applications. The benzofuran component contributes to aromatic stability, while the chlorothiophene group enhances reactivity and potential bioactivity. The hydroxypropyl linker improves solubility and flexibility, facilitating interactions with biological targets. Its well-defined molecular architecture allows for precise modifications, enabling structure-activity relationship studies. The compound's synthetic accessibility and functional versatility make it valuable for research in medicinal chemistry and drug development.
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-carboxamide structure
2034600-05-8 structure
商品名:N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-carboxamide
CAS番号:2034600-05-8
MF:C16H14ClNO3S
メガワット:335.805262088776
CID:5356375

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-carboxamide 化学的及び物理的性質

名前と識別子

    • N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-carboxamide
    • インチ: 1S/C16H14ClNO3S/c1-16(20,9-18-15(19)12-6-7-14(17)22-12)13-8-10-4-2-3-5-11(10)21-13/h2-8,20H,9H2,1H3,(H,18,19)
    • InChIKey: WAQMKTNOWYFOQH-UHFFFAOYSA-N
    • ほほえんだ: C1(C(NCC(C2=CC3=CC=CC=C3O2)(O)C)=O)SC(Cl)=CC=1

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6521-3672-25mg
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-carboxamide
2034600-05-8
25mg
$109.0 2023-09-08
Life Chemicals
F6521-3672-2μmol
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-carboxamide
2034600-05-8
2μmol
$57.0 2023-09-08
Life Chemicals
F6521-3672-20μmol
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-carboxamide
2034600-05-8
20μmol
$79.0 2023-09-08
Life Chemicals
F6521-3672-4mg
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-carboxamide
2034600-05-8
4mg
$66.0 2023-09-08
Life Chemicals
F6521-3672-10mg
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-carboxamide
2034600-05-8
10mg
$79.0 2023-09-08
Life Chemicals
F6521-3672-15mg
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-carboxamide
2034600-05-8
15mg
$89.0 2023-09-08
Life Chemicals
F6521-3672-3mg
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-carboxamide
2034600-05-8
3mg
$63.0 2023-09-08
Life Chemicals
F6521-3672-5mg
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-carboxamide
2034600-05-8
5mg
$69.0 2023-09-08
Life Chemicals
F6521-3672-5μmol
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-carboxamide
2034600-05-8
5μmol
$63.0 2023-09-08
Life Chemicals
F6521-3672-20mg
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-carboxamide
2034600-05-8
20mg
$99.0 2023-09-08

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-carboxamide 関連文献

Related Articles

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-carboxamideに関する追加情報

Introduction to N-[2-(1-benzofuran-2-yl-2-hydroxypropyl)]-5-chlorothiophene-2-carboxamide (CAS No. 2034600-05-8)

N-[2-(1-benzofuran-2-yl-2-hydroxypropyl)]-5-chlorothiophene-2-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 2034600-05-8, represents a unique structural motif that combines a thiophene core with a benzofuran moiety, linked through a hydroxypropyl chain. The presence of both chloro and amide functional groups further enhances its potential as a versatile intermediate in the synthesis of biologically active molecules.

The thiophene ring is a heterocyclic aromatic structure that is widely recognized for its role in various pharmacophores. Its stability and ability to engage in π-stacking interactions make it an attractive scaffold for drug design. In particular, the 5-chlorothiophene derivative has been explored in numerous studies due to its reactivity and the potential for further functionalization. The chloro substituent, in particular, can serve as a handle for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups at specific positions on the thiophene ring.

The benzofuran moiety appended to the hydroxypropyl chain introduces additional complexity to the molecule. Benzofurans are known for their biological activity and have been reported as intermediates in the synthesis of various therapeutic agents. The combination of a benzofuran ring with a thiophene core creates a system that may exhibit unique electronic and steric properties, making it suitable for applications in medicinal chemistry and materials science.

The hydroxypropyl group, extending from the benzofuran ring, provides a polar region within the molecule. This hydroxyl group can participate in hydrogen bonding interactions, which may be crucial for the compound's solubility and binding affinity to biological targets. Additionally, the propyl chain adds flexibility to the molecule, potentially influencing its conformational preferences and interactions with biological systems.

The amide functionality at one end of the molecule further enhances its synthetic utility. Amides are well-known for their role as pharmacophores and have been incorporated into numerous drugs due to their stability and ability to form hydrogen bonds. The presence of this amide group suggests that N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-carboxamide could serve as a precursor for more complex molecules, particularly those requiring an amide linkage.

Recent advancements in computational chemistry have enabled more accurate predictions of molecular properties and reactivities. These tools have been instrumental in understanding how structural modifications can influence biological activity. In the case of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-carboxamide, computational studies have suggested that subtle changes in the positioning of substituents can significantly alter its binding affinity to target proteins.

Experimental validation of these predictions has often involved high-throughput screening and X-ray crystallography. These techniques have provided valuable insights into how this compound interacts with biological targets at the molecular level. For instance, studies have shown that modifications to the hydroxyl group can enhance or diminish binding affinity depending on the specific context.

The pharmaceutical industry has increasingly focused on developing novel heterocyclic compounds due to their potential therapeutic benefits. N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-carboxamide exemplifies this trend, as it combines multiple pharmacologically relevant motifs into a single molecule. Such compounds are often explored as leads for new drugs targeting various diseases.

In conclusion, N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-carboxamide (CAS No. 2034600-05-8) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a valuable intermediate for synthesizing more complex biologically active molecules. Ongoing research continues to uncover new applications and derivatives of this compound, highlighting its importance in modern drug discovery efforts.

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